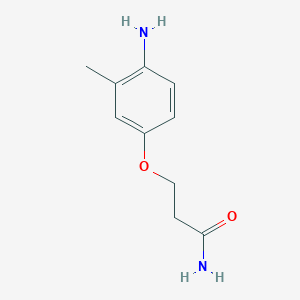

3-(4-Amino-3-methylphenoxy)propanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3-(4-amino-3-methylphenoxy)propanamide |

InChI |

InChI=1S/C10H14N2O2/c1-7-6-8(2-3-9(7)11)14-5-4-10(12)13/h2-3,6H,4-5,11H2,1H3,(H2,12,13) |

InChI Key |

IVZYUOMYGHRPSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCC(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for 3 4 Amino 3 Methylphenoxy Propanamide

Retrosynthetic Analysis of the 3-(4-Amino-3-methylphenoxy)propanamide Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in The process involves breaking bonds and converting functional groups in the reverse direction of the actual synthesis. ias.ac.in For this compound, the primary strategic disconnections are the amide and the ether bonds.

The most logical first disconnection is the amide C-N bond, which simplifies the target molecule into a phenoxypropanoic acid derivative and ammonia (B1221849). This is a common strategy as numerous methods exist for amide bond formation. amazonaws.com A second key disconnection targets the C-O bond of the ether linkage. This step breaks the molecule down into two key precursors: 4-amino-3-methylphenol (B1666317) and a three-carbon chain containing a suitable leaving group, such as 3-halopropanoic acid or acrylonitrile (B1666552). This approach is based on the Williamson ether synthesis, a reliable method for forming ethers. masterorganicchemistry.com

This analysis reveals two primary synthetic precursors:

4-Amino-3-methylphenol : An aromatic amine and phenol (B47542).

A three-carbon chain : This could be represented by synthons for propanamide, such as acrylic acid derivatives or 3-halopropionyl chloride.

The forward synthesis would therefore involve preparing these precursors and then coupling them, with the order of ether and amide formation being a key strategic consideration.

Synthesis of Key Precursors and Intermediates

The successful synthesis of the target scaffold hinges on the efficient preparation of its core building blocks.

4-Amino-3-methylphenol, also known as 4-amino-m-cresol, is a crucial intermediate. chemicalbook.comsigmaaldrich.com A common industrial synthesis starts from m-cresol. google.com This method involves a two-step process: nitrosation followed by reduction.

Nitrosation: m-Cresol is reacted with a nitrosating agent, such as sodium nitrite (B80452) in the presence of hydrochloric acid, to introduce a nitroso group at the para position to the hydroxyl group. google.com The reaction is typically performed in an aqueous sodium hydroxide (B78521) solution at a controlled low temperature (3–10 °C). google.com This regioselectivity is driven by the activating nature of the hydroxyl group. The product of this step is 4-nitroso-3-methylphenol. google.com

Reduction: The intermediate 4-nitroso-3-methylphenol is then reduced to the corresponding amine. google.com This is commonly achieved through catalytic hydrogenation, where the nitroso compound is treated with hydrogen gas in the presence of a catalyst (e.g., a transition metal catalyst) in an alcohol-based solvent. google.comgoogle.com This reduction step yields the desired 4-amino-3-methylphenol, which can be further purified by recrystallization. google.com

This pathway provides an efficient route to high-purity 4-amino-3-methylphenol, a vital precursor for pharmaceuticals and other high-end applications. chemicalbook.comgoogle.com

While the target molecule is a propanamide, the synthesis of related phenoxyacetate (B1228835) motifs like Methyl 2-(4-amino-3-methylphenoxy)acetate (C10H13NO3) illustrates the general principles of forming the ether linkage. uni.lu Such compounds are typically prepared via a nucleophilic substitution reaction, often a Williamson ether synthesis.

The synthesis involves the reaction of the phenoxide ion of a protected 4-amino-3-methylphenol with a methyl haloacetate (e.g., methyl chloroacetate (B1199739) or methyl bromoacetate). The amino group on the phenol is often protected first (e.g., as an acetyl or Boc derivative) to prevent it from competing with the phenoxide as a nucleophile. After the ether linkage is formed, the protecting group is removed to yield the final product.

Amino acid methyl esters, which share the ester functionality, are important synthetic intermediates and are commonly prepared by reacting the amino acid with methanol (B129727) in the presence of reagents like thionyl chloride or trimethylchlorosilane. nih.gov This esterification is a fundamental transformation in organic synthesis. nih.gov

Formation of the Ether Linkage in Phenoxypropanamides

The formation of the aryl ether bond is a critical step in the synthesis of this compound. The Williamson ether synthesis is the most common and versatile method for this transformation. masterorganicchemistry.comyoutube.com This reaction involves the SN2 displacement of a leaving group (typically a halide) on an alkyl chain by a phenoxide ion. masterorganicchemistry.com

In this specific synthesis, the nucleophile is the phenoxide generated from 4-amino-3-methylphenol by treatment with a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The electrophile would be a three-carbon chain with a suitable leaving group. Two common strategies are:

Reaction with a 3-halopropanamide: The phenoxide attacks 3-chloropropanamide or 3-bromopropanamide (B1267534) directly to form the target molecule. This is a convergent approach, forming the ether bond and incorporating the amide in one step.

Reaction with acrylonitrile: The phenoxide can undergo a Michael addition with acrylonitrile, followed by hydrolysis of the resulting nitrile group to the primary amide. This two-step sequence is also a highly effective method for constructing the phenoxypropanamide structure.

For the Williamson synthesis to be efficient, the reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation of the phenoxide salt while not interfering with the nucleophile.

Construction of the Propanamide Moiety

The propanamide functional group can be introduced either before or after the formation of the ether linkage, depending on the chosen synthetic route. If the ether is formed first (e.g., via the acrylonitrile route), the final step is the conversion of the nitrile to the amide. This is typically achieved through acidic or basic hydrolysis.

Alternatively, if the synthetic plan involves creating an amide bond as the final step, the precursor would be 3-(4-amino-3-methylphenoxy)propanoic acid. This carboxylic acid is then coupled with an amine source, typically ammonia, to form the primary amide.

Amide bond formation is one of the most common reactions in organic and medicinal chemistry. acs.orgucl.ac.uk Should the synthesis proceed through a carboxylic acid intermediate, several strategies can be employed to form the final propanamide.

Activation of the Carboxylic Acid: Direct reaction between a carboxylic acid and ammonia is generally unfavorable and requires high temperatures. libretexts.orgkhanacademy.org Therefore, the carboxylic acid is typically "activated." This can be done by converting it into a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an acid anhydride. khanacademy.org The activated derivative then readily reacts with ammonia to form the amide. During this process, a base like triethylamine (B128534) or pyridine (B92270) is often added to neutralize the acidic byproduct (e.g., HCl).

Use of Coupling Reagents: A wide array of coupling reagents can facilitate the direct formation of an amide from a carboxylic acid and an amine (or ammonia). These reagents work by forming a highly reactive intermediate in situ. Common classes of coupling agents include carbodiimides (e.g., DCC, EDC) and uronium salts (e.g., HATU, HBTU). ucl.ac.uk These methods are generally mild and highly efficient, making them suitable for complex molecules.

The choice of method depends on factors such as the scale of the reaction, the presence of other functional groups in the molecule, and cost considerations. ucl.ac.uk

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Full Name | Byproduct |

| Carbodiimides | EDC (or EDCI) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea (B33335) |

| Carbodiimides | DCC | N,N'-Dicyclohexylcarbodiimide | Insoluble urea |

| Uronium Salts | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Tetramethylurea |

| Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea |

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)triphenylphosphonium hexafluorophosphate | Triphenylphosphine oxide |

Introduction of the Terminal Primary Amide Functionality

The final step in the synthesis of many phenoxypropanamide frameworks, including this compound, is the formation of the terminal primary amide group. This transformation is crucial and can be accomplished through several well-established synthetic routes, typically starting from a carboxylic acid or nitrile precursor.

One of the most common methods for preparing amides is the reaction of an activated carboxylic acid derivative with an amine source, in this case, ammonia. pulsus.com The precursor, 3-(4-amino-3-methylphenoxy)propanoic acid, can be activated using various coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate the formation of an amide bond under mild conditions by creating an "active ester" intermediate that is readily attacked by ammonia. masterorganicchemistry.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl halide, typically an acyl chloride, by reacting it with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily with ammonia or ammonium (B1175870) hydroxide to yield the primary amide.

Another effective strategy involves the partial hydrolysis of a nitrile. The synthesis can be designed to produce 3-(4-amino-3-methylphenoxy)propanenitrile as the penultimate intermediate. This nitrile can then be carefully hydrolyzed under either acidic or basic conditions. For instance, treatment with an acid in the presence of a controlled amount of water can selectively hydrolyze the nitrile to the primary amide without proceeding to the carboxylic acid. masterorganicchemistry.com

Table 1: Common Methods for Primary Amide Synthesis

| Precursor | Reagents | Key Features |

|---|---|---|

| Carboxylic Acid | DCC or EDC, Ammonia | Mild reaction conditions, suitable for sensitive substrates. masterorganicchemistry.com |

| Carboxylic Acid | SOCl₂ or (COCl)₂, Ammonia | Utilizes a highly reactive acyl halide intermediate. |

| Nitrile | H⁺/H₂O or OH⁻/H₂O (controlled) | Involves partial hydrolysis of a nitrile group. masterorganicchemistry.com |

Derivatization and Functionalization Strategies for Phenoxypropanamide Frameworks

The phenoxypropanamide scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications can be broadly categorized into changes on the phenoxy ring and alterations along the propanamide side chain.

Modification of the Phenoxy Ring

The aromatic phenoxy ring of this compound is amenable to various electrophilic aromatic substitution reactions. The existing amino (-NH₂) and methyl (-CH₃) groups are activating and ortho-, para-directing, while the ether linkage is also an activating group. This electronic nature dictates the position of subsequent functionalization.

Potential modifications include:

Halogenation: Introduction of bromine, chlorine, or iodine can be achieved using appropriate halogenating agents (e.g., N-Bromosuccinimide). The positions ortho to the activating amino and ether groups are the most likely sites of substitution.

Nitration: Reaction with nitric acid in the presence of sulfuric acid could introduce a nitro group onto the ring, although conditions must be carefully controlled to avoid over-reaction or oxidation of the amino group. Protection of the amino group may be necessary prior to nitration.

Acylation: Friedel-Crafts acylation could introduce an acyl group, further functionalizing the aromatic core. This typically requires a Lewis acid catalyst.

Alterations at the Propanamide Chain

The propanamide chain provides several opportunities for structural alteration. The amide nitrogen itself can be functionalized. For instance, N-alkylation can convert the primary amide into a secondary or tertiary amide, a reaction that can influence the compound's physical and chemical properties, such as lipophilicity and hydrogen bonding capability. monash.edu

The methylene (B1212753) (-CH₂-) groups in the propane (B168953) chain can also be sites for functionalization, although this is often more challenging. Strategies involving the activation of C-H bonds or the synthesis of precursors with pre-installed functional groups on the chain are potential routes. Dehydrogenation could introduce unsaturation, creating an acrylamide (B121943) derivative.

Furthermore, the entire propanamide side chain can be replaced or built up from different starting materials to vary its length or introduce branching, leading to a wide range of structural analogues.

Synthesis of Alpha-Amino Amide Derivatives

A significant modification is the introduction of an amino group at the alpha-position (the carbon adjacent to the amide carbonyl), which transforms the molecule into a peptide-like structure. The synthesis of α-amino amides is a well-developed area of organic chemistry. libretexts.org

Several synthetic strategies can be envisioned for this transformation:

Amination of α-Halo Amides: A common route involves the synthesis of an α-bromo or α-chloro derivative of the propanamide. This can be achieved via a Hell-Volhard-Zelinskii-type reaction on the corresponding carboxylic acid precursor, followed by amidation and subsequent nucleophilic substitution of the halide with ammonia or another amine source. libretexts.org

Strecker Synthesis: An adaptation of the Strecker synthesis could be employed. libretexts.org This would involve reacting an appropriate aldehyde precursor with ammonia and cyanide, followed by hydrolysis to form the α-amino amide.

Reductive Amination: Reductive amination of an α-keto amide precursor is another powerful method. The α-keto amide can be reacted with ammonia to form an imine, which is then reduced in situ to the desired α-amino amide. libretexts.org

Ugi Reaction: Multi-component reactions, such as the Ugi reaction, provide an efficient pathway to α-amino amide derivatives. researchgate.net This one-pot reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to rapidly build complex molecules. researchgate.net

Table 2: Selected Strategies for α-Amino Amide Synthesis

| Method | Description | Precursors |

|---|---|---|

| Amination of α-Halo Amide | Nucleophilic substitution of an alpha-halogen with an amine. libretexts.org | α-Halo amide, Ammonia |

| Strecker Synthesis | A three-component reaction to form an α-amino nitrile, followed by hydrolysis. libretexts.org | Aldehyde, Ammonia, Cyanide |

| Reductive Amination | Formation of an imine from a keto-amide, followed by reduction. libretexts.org | α-Keto amide, Ammonia, Reducing agent |

Spectroscopic and Structural Characterization of 3 4 Amino 3 Methylphenoxy Propanamide

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy: Band Assignment and Functional Group Analysis

An FT-IR spectrum of 3-(4-Amino-3-methylphenoxy)propanamide would be expected to show characteristic absorption bands corresponding to its various functional groups. The primary amine (-NH2) group would typically exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The aromatic ring would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ether linkage (C-O-C) would likely produce a strong absorption band in the 1000-1300 cm⁻¹ range. The amide functional group would be identifiable by the C=O stretching vibration (Amide I band) around 1650 cm⁻¹ and the N-H bending vibration (Amide II band) near 1550 cm⁻¹. The methyl group (-CH3) would show characteristic C-H bending vibrations around 1375 and 1450 cm⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopy: Complementary Vibrational Mode Elucidation

FT-Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra. For this compound, the aromatic ring vibrations would be expected to be prominent. The C-C backbone and C-H vibrations would also be active. The combination of both FT-IR and FT-Raman data would allow for a more complete assignment of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum would provide information on the different types of protons and their neighboring environments. The aromatic protons would appear in the downfield region (typically 6.0-8.0 ppm). The chemical shifts and splitting patterns of these protons would reveal the substitution pattern on the benzene (B151609) ring. The protons of the propanamide moiety, specifically the two methylene (B1212753) (-CH2-) groups, would show distinct signals, likely in the range of 2.0-4.5 ppm, with their splitting patterns indicating their connectivity. The protons of the primary amine (-NH2) and the amide (-CONH2) would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. The methyl group protons would give a singlet peak, likely in the upfield region around 2.0-2.5 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would be the most downfield signal, typically in the range of 170-180 ppm. The aromatic carbons would resonate between 110-160 ppm, with the carbon attached to the oxygen atom appearing at a higher chemical shift. The carbons of the propanamide side chain and the methyl group would appear in the upfield region of the spectrum.

High-Resolution Mass Spectrometry for Exact Mass Determination (e.g., HRMS (ESI))

High-resolution mass spectrometry with electrospray ionization (HRMS (ESI)) would be used to determine the exact mass of the molecule. This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of this compound. The expected [M+H]⁺ ion would allow for the unequivocal confirmation of its molecular formula.

X-ray Crystallography for Solid-State Structural Elucidation (if available for analogous compounds)

As of the latest structural database searches, a single-crystal X-ray diffraction structure for this compound has not been reported. However, the principles of X-ray crystallography and the analysis of structurally similar compounds can provide a robust framework for predicting its solid-state conformation, molecular geometry, and intermolecular interactions.

X-ray crystallography is a powerful analytical technique that determines the precise arrangement of atoms within a crystal. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, scientists can deduce the electron density distribution throughout the crystal lattice. This information is then used to build a three-dimensional model of the molecule, revealing exact bond lengths, bond angles, and torsional angles. Furthermore, this technique elucidates the packing of molecules in the crystal lattice, offering insights into intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions.

To illustrate the type of information that would be obtained from a crystal structure of this compound, we can examine the crystallographic data of analogous compounds containing key structural motifs. For the propanamide portion, a relevant analogue is 2,2-dimethyl-N-(pyridin-3-yl)propanamide. researchgate.net Its crystal structure provides valuable information about the geometry of the amide group and its participation in hydrogen bonding.

For the 4-amino-3-methylphenoxy moiety, while a direct crystal structure of 4-amino-3-methylphenol (B1666317) is not available, the geometry of substituted benzene rings is well-understood. The aromatic ring is expected to be planar, with C-C bond lengths intermediate between single and double bonds. The C-O, C-N, and C-C(H3) bond lengths and the angles around the ring would be influenced by the electronic effects of the substituents.

By combining the known structural features of these analogous fragments, a hypothetical model of this compound in the solid state can be constructed. The molecule would likely exhibit a degree of conformational flexibility around the ether linkage and the propanamide side chain. The final solid-state conformation would be a balance between intramolecular steric effects and the optimization of intermolecular interactions, particularly hydrogen bonding.

The primary amine (-NH2), the amide (-CONH2), and the hydroxyl group implicit in the phenoxy moiety are all capable of participating in a network of hydrogen bonds. It is highly probable that the crystal packing of this compound would be dominated by hydrogen bonds involving the amide N-H and C=O groups, as well as the amino group on the phenyl ring. These interactions would play a crucial role in stabilizing the crystal lattice.

The tables below present representative crystallographic data for 2,2-dimethyl-N-(pyridin-3-yl)propanamide to exemplify the detailed structural information that X-ray crystallography provides. researchgate.net

Table 1: Crystal Data and Structure Refinement for 2,2-dimethyl-N-(pyridin-3-yl)propanamide researchgate.net

| Parameter | Value |

| Empirical formula | C10H14N2O |

| Formula weight | 178.23 |

| Temperature | 293(2) K |

| Wavelength | 1.54184 Å |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| Unit cell dimensions | a = 11.2453(3) Å, b = 10.5272(3) Å, c = 17.5339(6) Å |

| Volume | 2075.69(11) ų |

| Z | 8 |

| Density (calculated) | 1.141 Mg/m³ |

| Absorption coefficient | 0.602 mm⁻¹ |

| F(000) | 768 |

Table 2: Selected Bond Lengths (Å) for 2,2-dimethyl-N-(pyridin-3-yl)propanamide researchgate.net

| Bond | Length (Å) |

| O1-C6 | 1.229(3) |

| N1-C6 | 1.353(3) |

| N1-C1 | 1.417(3) |

| N2-C3 | 1.336(3) |

| N2-C4 | 1.337(3) |

Table 3: Selected Bond Angles (°) for 2,2-dimethyl-N-(pyridin-3-yl)propanamide researchgate.net

| Angle | Degrees (°) |

| C6-N1-C1 | 126.9(2) |

| C3-N2-C4 | 117.2(2) |

| O1-C6-N1 | 122.9(2) |

| O1-C6-C7 | 120.9(2) |

| N1-C6-C7 | 116.2(2) |

In the crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide, molecules are linked by N-H···N hydrogen bonds, forming chains. researchgate.net A similar, and likely more extensive, hydrogen-bonding network would be anticipated for this compound due to the presence of additional hydrogen bond donors and acceptors. The determination of its actual crystal structure would provide definitive answers to its molecular conformation and packing, which are crucial for understanding its physicochemical properties.

Computational and Theoretical Investigations of 3 4 Amino 3 Methylphenoxy Propanamide

Quantum Mechanical Studies

Quantum mechanical studies are fundamental to understanding the molecular structure and reactivity of chemical compounds at the atomic and subatomic levels. These computational methods allow for the detailed investigation of electronic structure, molecular geometry, and various physicochemical properties. For the compound 3-(4-Amino-3-methylphenoxy)propanamide, such studies provide invaluable insights into its behavior and potential applications.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing molecular geometries to their lowest energy state and for calculating various electronic properties. scispace.comscielo.org.mx The application of DFT, often using hybrid functionals like B3LYP, allows for a detailed understanding of the spatial arrangement of atoms and the distribution of electrons within this compound. nih.govscispace.com

Geometry optimization with DFT identifies the most stable conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules. Furthermore, DFT calculations provide a basis for understanding the electronic properties, which are essential for predicting the compound's reactivity and spectral characteristics.

Selection of Appropriate Basis Sets (e.g., 6-31G(d,p), 6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the orbitals of the atoms in a molecule. uni-rostock.denih.gov Common basis sets include the Pople-style basis sets such as 6-31G(d,p) and 6-311++G(d,p). uni-rostock.denih.gov

The 6-31G(d,p) basis set is a split-valence basis set that is widely used for geometry optimizations and frequency calculations due to its balance of accuracy and computational cost. uni-rostock.de The "d,p" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allows for a more flexible description of the electron distribution, particularly in systems with non-spherical electron densities. uni-rostock.de

For more precise energy calculations and the determination of electronic properties, larger basis sets like 6-311++G(d,p) are often employed. researchgate.netijcce.ac.ir This basis set is more extensive, with a triple-split valence description and the inclusion of diffuse functions ("++") on both heavy and hydrogen atoms. gaussian.com Diffuse functions are important for describing the behavior of electrons that are far from the nucleus, which is particularly relevant for anions and systems with weak intermolecular interactions. gaussian.com The choice of basis set is a critical step in computational studies, as it directly impacts the reliability of the obtained results.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces to Predict Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP map provides a visual representation of the charge distribution around a molecule, with different colors indicating regions of varying electrostatic potential. researchgate.net

Typically, regions with a negative electrostatic potential, often colored in shades of red, are susceptible to electrophilic attack and are associated with a high electron density, such as lone pairs of electrons on oxygen or nitrogen atoms. researchgate.netresearchgate.net Conversely, regions with a positive electrostatic potential, usually depicted in blue, indicate electron-deficient areas that are prone to nucleophilic attack. researchgate.net For this compound, an MEP analysis would identify the likely sites for chemical reactions, providing insights into its chemical behavior and potential interactions with other molecules.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Gap

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is associated with its ability to accept electrons. irjweb.com

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | B3LYP/6-311++G(d,p) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| 4-Amino-6-chloro-1,3-benzenedisulfonamide | Not Specified | Not Specified | Not Specified | 3.81 | researchgate.net |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study intra- and intermolecular bonding and interactions. taylorandfrancis.com It provides a detailed description of the Lewis-like chemical bonding pattern, including lone pairs and bond orbitals. NBO analysis is particularly useful for understanding charge transfer interactions, hyperconjugation, and delocalization of electron density within a molecule. periodicodimineralogia.it

By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilization energies associated with these interactions. uba.ar For this compound, NBO analysis would reveal the nature of its chemical bonds, the extent of electron delocalization, and the specific donor-acceptor interactions that contribute to its stability. researchgate.net This information is vital for understanding its electronic structure and how it engages in intermolecular interactions such as hydrogen bonding. uba.ar

Calculation of First-Order Hyperpolarizability for Non-linear Optical Properties

The study of non-linear optical (NLO) properties is an important area of materials science, with applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. researcher.lifemdpi.com Molecules with large hyperpolarizability values are of great interest for their potential use in technologies such as frequency conversion and optical switching. nih.govresearcher.life

Computational methods, particularly DFT, can be used to calculate the first-order hyperpolarizability of a molecule. researchgate.netdtic.mil These calculations can predict whether a compound is likely to exhibit significant NLO activity. For this compound, a theoretical determination of its first-order hyperpolarizability would provide valuable information about its potential as an NLO material. Often, the calculated values are compared to a standard reference material like urea (B33335) to gauge their relative NLO efficiency. nih.gov

| Compound | Method/Basis Set | First-Order Hyperpolarizability (β) (a.u.) | Comparison to Urea | Source |

|---|---|---|---|---|

| 4-Amino-6-chloro-1,3-benzenedisulfonamide | Not Specified | 499.22 | 27 times higher | researchgate.net |

| Compound 3 (a fused-triazine derivative) | B3LYP/6-311G | Not Specified | 15 times higher | nih.gov |

| Compound 5 (a fused-triazine derivative) | B3LYP/6-311G | Not Specified | 24 times higher | nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to study the electronic excited states of molecules. cnr.itaps.org This approach is valuable for predicting how a molecule will interact with light, for instance, by calculating its UV-Visible absorption spectrum. researchgate.netscirp.org For this compound, TD-DFT calculations would identify the energies required to promote electrons to higher energy orbitals (electronic transitions), the probability of these transitions occurring (oscillator strengths), and the nature of the orbitals involved. scirp.org

These calculations allow for the prediction of the wavelengths at which the molecule will absorb light most strongly. This information is fundamental to understanding the photophysical properties of the compound and can be correlated with experimental spectroscopic data. The major electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they often govern the primary photochemical and photophysical behavior of the molecule. scirp.org

Table 1: Hypothetical Electronic Transition Data for this compound calculated by TD-DFT

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 4.35 | 285 | 0.12 | HOMO -> LUMO |

| S2 | 4.98 | 249 | 0.08 | HOMO-1 -> LUMO |

| S3 | 5.25 | 236 | 0.25 | HOMO -> LUMO+1 |

This table is interactive. You can sort the data by clicking on the column headers.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. scielo.brsamipubco.com

In a hypothetical scenario where this compound is investigated as an inhibitor for a specific enzyme, molecular docking would be employed to predict its binding mode within the enzyme's active site. The simulation would generate multiple possible binding poses and rank them based on a scoring function, which estimates the binding affinity (typically in kcal/mol). scielo.br A lower binding energy value suggests a more stable and favorable interaction. samipubco.com

This predictive analysis helps to identify the most likely conformation of the compound when bound to its target, providing a static snapshot of the interaction. mdpi.com These predictions are crucial for structure-activity relationship (SAR) studies, guiding the design of more potent analogs.

Beyond predicting the binding pose and affinity, molecular docking analyses provide detailed insights into the specific intermolecular interactions that stabilize the ligand-target complex. nih.gov For this compound, these interactions would likely involve:

Hydrogen Bonding: The amino (-NH2) and amide (-CONH2) groups of the compound are capable of forming hydrogen bonds with amino acid residues in the target's active site. These are strong, directional interactions crucial for binding specificity.

By identifying the key amino acids involved in these interactions, researchers can understand the molecular basis of the compound's activity and propose modifications to enhance binding.

Table 2: Hypothetical Molecular Docking Results for this compound with a Hypothesized Target

| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 1 | -7.8 | Tyr84, Asp129 | Hydrogen Bond, π-π Stacking |

| 2 | -7.2 | Leu45, Val110 | Hydrophobic |

| 3 | -6.9 | Ser85 | Hydrogen Bond |

This table is interactive. You can sort the data by clicking on the column headers.

Structure Activity Relationship Sar Studies of 3 4 Amino 3 Methylphenoxy Propanamide and Analogues

Substituent Effects on the Amino-Methylphenoxy Moiety

The substituted aromatic ring is a cornerstone of the molecular scaffold, and alterations to its substituents can profoundly impact biological interactions. The positioning and nature of the amino and methyl groups are pivotal in defining the electronic and steric profile of the molecule, which in turn dictates its binding affinity and activity.

Impact of Amino Group Position and Substitution Pattern

The location of the amino group on the phenoxy ring is a critical determinant of biological activity. While direct SAR studies on 3-(4-Amino-3-methylphenoxy)propanamide are not extensively published, data from analogous series of substituted phenoxy compounds, such as phenoxyacetamides, reveal distinct trends. For instance, in related series of 2-phenoxybenzamides, the substitution pattern on an aniline (B41778) ring, which is analogous to the aminophenoxy moiety, significantly influences antiplasmodial activity. It has been observed that para-substituted derivatives are often more active than their ortho-substituted counterparts. mdpi.com Furthermore, replacing piperazinyl moieties with amino groups in these structures led to a remarkable decrease in activity, indicating that the nature of the nitrogen-containing substituent is crucial. mdpi.com

N-acylation or N-alkylation of the amino group can also modulate activity. In studies of melatonin (B1676174) derivatives, N-amide substitution was found to influence antioxidative activities, with some derivatives showing enhanced radical scavenging properties compared to the parent compound. mdpi.com This suggests that the hydrogen-bonding capacity and the electronic nature of the amino group are key interaction points with biological targets.

| Analogue | Amino Group Position | N-Substitution | Relative Activity |

|---|---|---|---|

| Hypothetical Analogue 1 | para (4-amino) | -NH2 | Baseline |

| Hypothetical Analogue 2 | ortho (2-amino) | -NH2 | Decreased |

| Hypothetical Analogue 3 | meta (3-amino) | -NH2 | Variable |

| Hypothetical Analogue 4 | para (4-amino) | -NH-Acyl | Potentially Altered |

Role of the Methyl Group on Aromatic Ring Substitution

The methyl group at the 3-position of the phenoxy ring in this compound serves multiple roles, including influencing the electronic environment of the aromatic ring and imposing steric constraints that can affect the molecule's preferred conformation. In a series of phenoxyacetamide-based free fatty acid receptor 1 (FFA1) agonists, a 3-methyl derivative was identified as the most active compound, highlighting the beneficial role of this substituent in that specific context. researchgate.net

The position of the methyl group is also critical. In studies of (4-substituted-phenyl)acetamides, the introduction of a methyl group at the ortho-position relative to the main substituent was found to be less favorable for activity compared to the unsubstituted parent compound. nih.gov This underscores that while a methyl group can be beneficial, its placement must be optimal to avoid steric clashes with the target binding site.

| Analogue | Methyl Group Position | Relative Activity |

|---|---|---|

| Hypothetical Analogue 5 | meta (3-methyl) | Baseline |

| Hypothetical Analogue 6 | ortho (2-methyl) | Potentially Decreased |

| Hypothetical Analogue 7 | Unsubstituted | Potentially Decreased |

Conformations and Flexibility of the Propanamide Chain

The propanamide side chain acts as a flexible linker between the substituted phenoxy ring and a terminal functional group, and its length, conformation, and the nature of the amide group are all important for optimal interaction with a biological target.

Influence of Chain Length on Biological Activity

The length of the alkyl chain in the amide moiety can significantly impact potency. In a series of (4-substituted-phenyl)acetamides, the length of an alkoxy side chain was found to be important for agonist activity, with potency gradually decreasing as the chain was shortened from n-pentyl to n-propyl. nih.gov This suggests that the chain length is crucial for positioning the terminal group in a favorable orientation for binding. An optimal chain length allows the molecule to span the distance between key interaction points within a receptor or enzyme active site.

Modifications to the Amide Functional Group

The amide bond itself is a key structural feature, capable of participating in hydrogen bonding as both a donor and an acceptor. Modifications to this group can have a profound impact on biological activity. Reversing the amide bond in one series of compounds led to a completely inactive analogue, demonstrating the critical importance of the amide's orientation for maintaining a bioactive conformation. nih.gov

Furthermore, substitutions on the amide nitrogen or the adjacent carbons can influence activity. Studies on N-phenylacrylamides have shown that the electronic properties of substituents on the acrylamide (B121943) moiety can affect their reactivity and, by extension, their biological effects. nih.gov In the context of siRNAs, amide modifications in the backbone have been shown to be well-tolerated and can even improve on-target activity while reducing off-target effects. nih.govnih.gov This highlights the potential for fine-tuning activity through subtle alterations of the amide group.

| Modification | Potential Impact on Activity |

|---|---|

| Chain Extension (e.g., Butanamide) | May increase or decrease activity depending on target |

| Chain Shortening (e.g., Acetamide) | Likely to alter binding orientation and activity |

| N-Alkylation of Amide | Removes H-bond donor capability, may decrease activity |

| Reversed Amide | Likely to significantly decrease or abolish activity |

Stereochemical Considerations and Enantiomeric Specificity

When a chiral center is present in a molecule, it is common for the biological activity to reside primarily in one enantiomer. This enantiomeric specificity arises from the three-dimensional nature of biological targets, which can preferentially interact with one stereoisomer over the other. In a series of GPR88 agonists, the stereochemistry of substituents on both sides of the amide bond played a pivotal role in retaining the bioactive conformation. nih.gov The (R)-hydroxymethyl and (S)-α-methylbenzyl configurations were found to be crucial for activity. nih.gov

The synthesis of single enantiomers is therefore a key aspect of drug development. Enantioselective synthesis of inherently chiral molecules, such as certain calix nih.govarenes, has been achieved with high enantiomeric excess, demonstrating the feasibility of producing stereochemically pure compounds. nih.gov For molecules like this compound, if a chiral center were introduced, for example by substitution on the propanamide chain, it would be highly probable that the two enantiomers would exhibit different biological activities. The stereoselective crystallization of chiral pharmaceuticals is another important technique to obtain enantiopure compounds. nih.gov

Comparative SAR with Related Phenoxyacetamide and Carboxamide Derivatives

The structure-activity relationship (SAR) of this compound can be inferred by comparing it with related chemical series, such as phenoxyacetamide and other phenoxy carboxamide derivatives. While direct studies on this specific molecule are not extensively published, analysis of its analogues reveals key structural features that govern biological activity. The core structure consists of a substituted phenoxy ring linked via an ether oxygen to a propanamide side chain. Variations in each of these regions significantly impact the molecule's interaction with biological targets.

For many biologically active compounds featuring a phenoxy group, this moiety is crucial for activity and is often considered a key element of the pharmacophore. In studies of 3-phenylcoumarin (B1362560) derivatives as Monoamine Oxidase B (MAO-B) inhibitors, substitutions on the phenyl ring system were critical for potency. frontiersin.orgnih.gov This suggests that the 4-amino and 3-methyl substituents on the phenoxy ring of this compound likely play a pivotal role in target binding and selectivity. The amino group can act as a hydrogen bond donor, while the methyl group provides a hydrophobic interaction point and can influence the orientation of the amino group.

Comparing the propanamide side chain to the acetamide (B32628) side chain seen in other derivatives provides further insight. The additional methylene (B1212753) group in the propanamide structure offers greater conformational flexibility. This flexibility can be advantageous or detrimental depending on the topology of the target's binding site.

The table below illustrates the inhibitory activities of various 3-phenylcoumarin derivatives against MAO-B, showcasing the impact of substitutions.

| Compound | Substituents | MAO-B IC50 (nM) |

| 1 | 6-OH, 4'-H | 56 |

| 2 | 6-OCH3, 4'-CF3 | 120 |

| 3 | 6-OH, 4'-F | 130 |

| 4 | 6-OH, 3'-Cl | 140 |

| 5 | 6-H, 4'-F | 150 |

| 6 | 6-H, 4'-CF3 | 160 |

| 7 | 6-H, 4'-Cl | 170 |

| 8 | 6-H, 3',4'-diCl | 190 |

| 9 | 6-H, 3'-Cl | 200 |

| 10 | 6-OCH3, 4'-F | 220 |

This table is generated based on data presented in studies of 3-phenylcoumarin derivatives as MAO-B inhibitors. nih.gov

The data indicate that hydroxyl and methoxy (B1213986) groups at the 6-position and various halogenated substituents on the 3-phenyl ring significantly modulate MAO-B inhibition. By analogy, the amino and methyl groups of this compound are expected to be critical determinants of its biological profile.

Pharmacophore Identification and De Novo Design Implications for Amide Scaffolds

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. nih.govpatsnap.com The identification of a pharmacophore for the amide scaffold of this compound is a crucial step in designing new, potentially more potent and selective molecules. This process can be approached through ligand-based methods, by analyzing the common features of known active molecules, or structure-based methods, if the 3D structure of the biological target is known. patsnap.comdergipark.org.tr

For an amide scaffold like this compound, a hypothetical pharmacophore model would likely include:

A Hydrogen Bond Donor: The primary amine (-NH2) on the phenoxy ring and the N-H group of the amide.

A Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the amide group and the ether oxygen.

An Aromatic Ring Feature: The substituted benzene (B151609) ring, capable of pi-pi stacking or hydrophobic interactions.

A Hydrophobic Feature: The methyl group on the phenoxy ring.

The spatial arrangement of these features is critical for optimal binding. patsnap.com Computational tools can be used to generate and refine these models, which then serve as templates for virtual screening of compound libraries to find new molecules that fit the pharmacophore. nih.govdergipark.org.tr

The insights gained from pharmacophore modeling have significant implications for de novo design, which aims to create novel molecules from scratch. frontiersin.orgnih.gov By understanding the key interaction points, medicinal chemists can design new amide scaffolds that retain the essential pharmacophoric features while possessing improved properties. For example, the propanamide linker could be modified to alter flexibility, or the substitution pattern on the phenoxy ring could be changed to enhance binding affinity or selectivity. The arylurea scaffold, for instance, has been designed to form a planar, hydrogen-bonded array, leading to marked improvements in the antimicrobial activity of certain compounds. nih.gov Such strategies, which balance charge, hydrophobicity, and rigidity, are essential for optimizing potency and selectivity. nih.gov

The table below outlines the key pharmacophoric features and their potential roles in molecular interactions, which can guide the de novo design of new amide-based compounds.

| Pharmacophoric Feature | Potential Structural Element | Role in Molecular Interaction | Implication for De Novo Design |

| Hydrogen Bond Donor | Amine (-NH2), Amide (N-H) | Forms hydrogen bonds with acceptor groups (e.g., C=O, -OH) in the target's active site. | Retain or replace with other H-bond donor groups (e.g., -OH) to optimize interactions. |

| Hydrogen Bond Acceptor | Carbonyl (C=O), Ether (-O-) | Forms hydrogen bonds with donor groups (e.g., N-H, -OH) in the target's active site. | Introduce additional H-bond acceptors or modify existing ones to enhance binding. |

| Aromatic Ring | Phenyl group | Participates in pi-pi stacking, hydrophobic, or cation-pi interactions. | Modify ring system (e.g., replace with heterocycles) to improve interactions or physicochemical properties. |

| Hydrophobic Group | Methyl (-CH3) | Occupies hydrophobic pockets in the binding site, contributing to binding affinity. | Vary the size and nature of the hydrophobic group to probe pocket size and optimize van der Waals contacts. |

By leveraging these principles, pharmacophore models for amide scaffolds can serve as powerful blueprints for the rational design of new therapeutic agents.

Advanced Analytical Methodologies for 3 4 Amino 3 Methylphenoxy Propanamide and Its Derivatives

Chromatographic Separation Techniques

The choice of chromatographic technique is critical for resolving the derivatized or underivatized 3-(4-Amino-3-methylphenoxy)propanamide from other components in a sample matrix.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile compounds like this compound and its derivatives. helsinki.fi Developing a robust HPLC method involves optimizing several parameters to achieve the desired separation.

Column: A reversed-phase column, such as a C18, is typically the first choice for separating aromatic amines and their derivatives. researchgate.net These columns separate compounds based on their hydrophobicity.

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities. researchgate.net

Detection: Following pre-column derivatization, a fluorescence detector is commonly used for its high sensitivity and selectivity. squ.edu.om For underivatized compounds or those derivatized with a chromophore (like PITC derivatives), a Diode Array Detector (DAD) or UV detector is suitable. nih.gov

Method validation is a crucial step to ensure the analytical method is reliable, accurate, and precise. nih.gov Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision. researchgate.netnih.gov

Table 2: Illustrative HPLC Method Validation Parameters for a Derivatized Analyte

| Parameter | Typical Acceptance Criteria | Example Finding for Derivatized this compound |

|---|---|---|

| **Linearity (R²) ** | ≥ 0.995 researchgate.net | 0.9997 nih.gov |

| Limit of Detection (LOD) | Signal-to-Noise Ratio = 3 nih.gov | 0.05 mg/L |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio = 10 | 0.15 mg/L |

| Accuracy (Recovery) | 80-120% | 95.3% - 104.2% |

| Precision (RSD) | < 15% | < 5% |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity over conventional HPLC. biomedres.usresearchgate.net UPLC systems utilize columns packed with sub-2 µm particles, which operate at much higher pressures (up to 15,000 psi) than HPLC systems. pharmascholars.com

The primary advantage of UPLC is a dramatic reduction in analysis time, often by a factor of 7 to 10, without sacrificing separation quality. pharmascholars.comhplc.eu This increased throughput is highly beneficial in research and quality control environments. The smaller particle size leads to narrower peaks, which in turn increases resolution and enhances sensitivity. biomedres.usmdpi.com For the analysis of this compound, converting an existing HPLC method to a UPLC method could shorten a 30-minute run time to approximately 3-5 minutes while maintaining or even improving the separation of the target analyte from impurities. hplc.eu

Mass Spectrometry Applications Beyond Basic Characterization

Mass spectrometry (MS) serves as a powerful analytical tool in the comprehensive study of "this compound" and its derivatives, extending far beyond simple molecular weight determination. Advanced MS techniques, particularly when coupled with chromatographic separation or imaging technologies, offer profound insights into the quantitative levels, structural integrity, and spatial localization of these compounds within complex biological matrices. These sophisticated applications are crucial in various research contexts, enabling a deeper understanding of the compound's behavior and distribution. The following sections will delve into two such powerful hyphenated mass spectrometry techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical method that combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. This technique is invaluable for both the qualitative confirmation and quantitative measurement of "this compound" and its potential metabolites in complex mixtures such as biological fluids and tissue extracts.

Qualitative Analysis:

For qualitative analysis, LC-MS/MS is used to confirm the presence and structural identity of the target compound. The process begins with the separation of the analyte from other components in the sample via liquid chromatography. The separated compound then enters the mass spectrometer, where it is ionized. In the first stage of the tandem mass spectrometer (MS1), the precursor ion corresponding to the molecular weight of "this compound" is selected. This precursor ion is then fragmented through collision-induced dissociation (CID). The resulting fragment ions, known as product ions, are analyzed in the second stage of the mass spectrometer (MS2), generating a characteristic fragmentation pattern. This pattern, which is unique to the compound's structure, serves as a molecular fingerprint for unambiguous identification. For aromatic amides, common fragmentation pathways include the cleavage of the amide bond, which can lead to the formation of a resonance-stabilized benzoyl cation, and subsequent loss of carbon monoxide to produce a phenyl cation. youtube.com

Quantitative Analysis:

For quantitative analysis, LC-MS/MS is typically operated in Multiple Reaction Monitoring (MRM) mode. This approach offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the analyte of interest. A specific precursor ion of "this compound" is selected in MS1, fragmented, and then a specific, high-intensity product ion is monitored in MS2. This highly specific detection method minimizes interference from other co-eluting compounds in the matrix, allowing for accurate quantification even at very low concentrations. To ensure accuracy and precision, a stable isotope-labeled internal standard of the analyte is often used. Recent analytical methods have been developed for the quantification of various primary aromatic amines and amides in different matrices, demonstrating the robustness of the LC-MS/MS technique for such compounds. nih.govresearchgate.net

Due to the absence of specific published LC-MS/MS parameters for "this compound," the following table presents a hypothetical, yet representative, set of parameters that could be used for its analysis, based on common practices for similar small molecules.

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| MRM Transition (Hypothetical) | Precursor Ion (m/z) -> Product Ion (m/z) |

| Collision Energy (Hypothetical) | Optimized for specific transition |

This table is for illustrative purposes and actual parameters would require experimental optimization.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry for Spatial Distribution in Research Models

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS) is a powerful label-free technique used to visualize the spatial distribution of molecules, including small molecule drugs, within thin sections of tissue. researchgate.netresearchgate.net This methodology provides crucial information on where a compound and its metabolites are localized in a specific organ or tissue, which is vital for understanding its pharmacological or toxicological effects. nih.gov

The MALDI-IMS workflow begins with the sectioning of a research model's tissue (e.g., brain, liver) that has been exposed to "this compound." These thin tissue sections are then coated with a specific matrix compound that absorbs energy from a laser. nih.gov The selection of the matrix is critical for the successful ionization of small molecules. rsc.orgnih.gov A pulsed laser is then rastered across the tissue section, and at each spot, the laser energy desorbs and ionizes the analyte molecules along with the matrix. The mass spectrometer then analyzes the ions from each spot, generating a mass spectrum. By compiling the mass spectra from all the rastered points, a two-dimensional ion density map can be created, showing the distribution of "this compound" throughout the tissue section.

For instance, in neuroscience research, MALDI-IMS could be employed to map the distribution of "this compound" within different regions of the brain. researchgate.net This could reveal whether the compound preferentially accumulates in specific anatomical structures, which can be correlated with its mechanism of action or potential off-target effects. Studies have successfully used MALDI-IMS to visualize the distribution of other small molecule drugs in brain tissue, demonstrating the feasibility of this approach. rsc.org

The key advantages of MALDI-IMS are its ability to simultaneously map the parent compound and its metabolites without the need for radioactive labeling, and to correlate molecular distribution with underlying tissue histology. nih.gov However, challenges in quantification can arise due to variations in ionization efficiency across different tissue types and potential ion suppression effects. nih.gov To address this, methods using surrogate tissue-based calibration standards and normalization with internal standards are being developed to improve the quantitative accuracy of MALDI-IMS. nih.gov

| Feature | Description |

| Principle | Label-free imaging of molecules directly from tissue sections. |

| Workflow | Tissue sectioning, matrix application, laser rastering, mass analysis, and image reconstruction. researchgate.net |

| Application | Visualization of the spatial distribution of "this compound" and its metabolites in organs and tissues of research models. |

| Key Information Provided | Localization of the compound in specific anatomical regions, correlation of distribution with histology. nih.gov |

| Advantages | No need for radioactive labels, simultaneous detection of multiple analytes. researchgate.net |

| Challenges | Quantitative accuracy can be affected by ion suppression and tissue-specific ionization efficiencies. nih.gov |

Future Research Directions and Translational Perspectives Excluding Clinical Trials

Exploration of Novel Biological Targets and Therapeutic Applications (preclinical scope)

The initial step in characterizing the therapeutic potential of 3-(4-Amino-3-methylphenoxy)propanamide involves identifying its molecular targets. A multi-pronged approach, combining computational and experimental methods, would be most effective.

In silico target prediction can provide the first clues into the compound's bioactivity. creative-biolabs.comnih.gov Ligand-based methods, which compare the structure of this compound to molecules with known targets, and structure-based methods, which dock the compound into the binding sites of a vast array of proteins, can generate a list of potential interacting partners. creative-biolabs.comnih.gov Network-based approaches could also be employed to understand how the compound might influence biological pathways. nih.gov

Following computational predictions, experimental validation is crucial. High-throughput screening of this compound against diverse panels of receptors, enzymes, and ion channels can identify initial hits. frontiersin.org More advanced techniques like affinity-based pull-down assays and CRISPR-based genetic screens can provide more direct evidence of target engagement in a cellular context. nih.govresearchgate.net

Once a primary target is validated, the focus can shift to exploring potential therapeutic applications. For instance, if the compound is found to interact with a key protein in an inflammatory pathway, its anti-inflammatory effects could be investigated in relevant cell-based and animal models of inflammatory diseases. mdpi.commdpi.com

Table 1: Hypothetical Preclinical Screening Cascade for Target Identification

| Phase | Methodology | Objective | Potential Outcome |

| I: In Silico Prediction | Molecular Docking, Pharmacophore Modeling | To identify a prioritized list of potential biological targets. | Identification of kinases, GPCRs, or proteases as high-probability targets. |

| II: In Vitro Screening | High-Throughput Enzymatic and Binding Assays | To experimentally validate predicted targets and identify off-targets. | Confirmation of inhibitory activity against a specific kinase with a certain potency. |

| III: Cellular Assays | Target Engagement and Pathway Analysis in Cell Lines | To confirm the compound's activity in a biological system and its effect on downstream signaling. | Demonstration of target engagement at the cellular level and modulation of a relevant signaling pathway. |

| IV: In Vivo Models | Animal Models of Disease | To assess the compound's efficacy in a living organism. | Reduction of disease-specific biomarkers in a preclinical model of a particular disease. |

Integration of Advanced Computational Modeling for Rational Design of New Analogues

With a validated biological target, computational modeling can guide the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties. nih.govneuroquantology.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features of this compound and its derivatives with their biological activity. nih.govspringernature.com

Molecular dynamics simulations can provide insights into the dynamic interactions between the compound and its target protein, revealing key binding motifs and informing structural modifications to enhance these interactions. neuroquantology.comescholarship.org These simulations can help in understanding the conformational changes that occur upon binding and can predict the binding affinities of newly designed analogues. escholarship.org

Artificial intelligence and machine learning algorithms are also becoming powerful tools in drug design. neuroquantology.commdpi.com These can be used to screen virtual libraries of millions of compounds to identify novel scaffolds that could be developed into new analogues. frontiersin.orgmdpi.com

Table 2: Computational Approaches for Analogue Design

| Computational Tool | Application | Goal |

| QSAR | Correlate chemical structure with biological activity. | To predict the activity of new analogues and guide lead optimization. springernature.com |

| Molecular Dynamics | Simulate the movement of the compound and its target over time. | To understand the binding mechanism and design modifications to improve affinity. |

| Virtual Screening | Screen large compound libraries against the target. | To identify novel chemical scaffolds for further development. |

| AI/Machine Learning | Develop predictive models for activity and properties. | To accelerate the design-test-learn cycle in lead optimization. neuroquantology.com |

Development of Innovative Synthetic Routes for Scalable Production

For any promising compound to advance, a robust and scalable synthetic route is essential. youtube.com Retrosynthetic analysis is a foundational strategy for deconstructing the target molecule into simpler, commercially available starting materials. hilarispublisher.com This approach helps in identifying potential synthetic pathways and key bond disconnections. hilarispublisher.com

Computer-aided synthesis design tools can augment this process by proposing novel and efficient synthetic routes. jocpr.com These programs can analyze vast reaction databases to suggest optimal reagents and conditions. jocpr.com

Modern synthetic methodologies focusing on green chemistry and sustainability should be prioritized. mdpi.com This includes the use of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions, reducing the need for hazardous reagents and solvents. mdpi.comacs.org Flow chemistry is another innovative approach that can enable safer, more efficient, and scalable production. jocpr.com

The ultimate goal is to develop a manufacturing process that is not only cost-effective and high-yielding but also environmentally friendly and reproducible. youtube.com

Mechanistic Elucidation of Observed Biological Activities through Advanced Preclinical Models

A thorough understanding of the mechanism of action of this compound is critical for its further development. nih.gov Once a biological activity is confirmed in initial assays, advanced preclinical models are needed to dissect the underlying molecular pathways.

In vitro studies using genetically modified cell lines (e.g., knockout or overexpression of the target protein) can confirm that the observed cellular effects are indeed mediated through the identified target. nih.gov Further cellular assays can investigate the compound's impact on downstream signaling cascades, gene expression, and other cellular processes. nih.gov

In vivo animal models that are relevant to the potential therapeutic indication are indispensable. researchgate.net These models allow for the evaluation of the compound's efficacy and can provide insights into its pharmacokinetic and pharmacodynamic properties in a whole organism. Studies in these models can also help to identify potential biomarkers that could be used to monitor the compound's activity.

The collective data from these preclinical studies will build a comprehensive profile of this compound, paving the way for a deeper understanding of its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-(4-Amino-3-methylphenoxy)propanamide to maximize yield and purity?

- Methodology : Multi-step synthesis involving coupling reactions (e.g., amidation) under controlled conditions. Key parameters include:

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic aromatic substitution ().

- Temperature : Moderate heating (60–80°C) to balance reaction rate and side-product formation ().

- Purification : Column chromatography (silica gel) and recrystallization in ethanol/water mixtures to isolate high-purity product.

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon backbone ( ) .

- X-ray Crystallography : For unambiguous confirmation of molecular geometry if single crystals are obtained ( ) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What are the critical parameters for ensuring reproducibility in the synthesis of this compound?

- Methodology :

- Stoichiometric Control : Precise molar ratios of reactants (e.g., 1:1.2 for amine:acyl chloride).

- Inert Atmosphere : Use of nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., amino groups).

- Reagent Purity : HPLC-grade solvents and pre-dried reagents to minimize side reactions.

Advanced Research Questions

Q. How can computational chemistry be applied to predict the bioactivity of this compound against specific molecular targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding interactions with enzymes (e.g., HDACs) or receptors ().

- QSAR Modeling : Train models on derivatives with known IC₅₀ values to predict activity enhancements ( ) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties influencing reactivity .

Q. What strategies can resolve contradictions in solubility data of this compound across different experimental settings?

- Methodology :

- Controlled Solubility Studies : Measure solubility in buffered solutions (pH 3–10) and polar/non-polar solvents (e.g., DMSO, hexane) .

- Thermodynamic Analysis : Van’t Hoff plots to assess temperature dependence and identify entropy-driven dissolution .

- Particle Size Analysis : Use dynamic light scattering (DLS) to correlate particle size with solubility discrepancies.

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound to enhance pharmacological properties?

- Methodology :

- Derivatization : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl ring to modulate electronic effects ( ) .

- Biological Testing : Evaluate cytotoxicity (MTT assay), enzyme inhibition (HDAC assays), and pharmacokinetics (Caco-2 permeability).

- Statistical Analysis : Principal component analysis (PCA) to correlate structural features with bioactivity .

Q. What in vitro assays are suitable for evaluating the enzyme inhibitory potential of this compound?

- Methodology :

- Enzyme Inhibition Assays : Fluorescence-based HDAC inhibition assays using HeLa cell lysates ().

- Kinetic Studies : Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive) .

- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., MCF-7) to assess antiproliferative effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.